N-cyclopropyl-3-methyl-4-(1H-tetrazol-1-yl)benzenesulfonamide
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Overview
Description
N-cyclopropyl-3-methyl-4-(1H-tetrazol-1-yl)benzenesulfonamide is an organic compound that belongs to the class of tetrazoles Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazoles is the reaction of organic nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds readily in water, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of microwave-assisted synthesis and heterogeneous catalysts can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-methyl-4-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-cyclopropyl-3-methyl-4-(1H-tetrazol-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical agent due to its bioisosteric properties, which allow it to mimic carboxylic acids in drug design.
Biological Studies: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Material Science: Tetrazole derivatives are used in the development of energetic materials and polymers.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-methyl-4-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, leading to inhibition or activation of biological pathways . The sulfonamide group enhances the compound’s solubility and bioavailability, facilitating its use in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-methoxy-3-(tetrazol-1-yl)benzenesulfonamide
- N-cyclopropyl-3-[4-(1-methyl-1H-tetrazol-5-yl)-1-piperazinyl]propanamide
- 2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Uniqueness
N-cyclopropyl-3-methyl-4-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group adds steric hindrance, potentially affecting the compound’s interaction with biological targets .
Properties
Molecular Formula |
C11H13N5O2S |
---|---|
Molecular Weight |
279.32 g/mol |
IUPAC Name |
N-cyclopropyl-3-methyl-4-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N5O2S/c1-8-6-10(19(17,18)13-9-2-3-9)4-5-11(8)16-7-12-14-15-16/h4-7,9,13H,2-3H2,1H3 |
InChI Key |
MCZKXRXBHNUAIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CC2)N3C=NN=N3 |
Origin of Product |
United States |
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